molecular formula C14H18N4O2 B7353833 2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide

2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide

货号 B7353833
分子量: 274.32 g/mol
InChI 键: QAPQJKKSJPVJSF-DGCLKSJQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and survival of B cells, a type of white blood cell that is involved in the immune response.

作用机制

The mechanism of action of 2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide involves the inhibition of BTK, a key enzyme in the B cell receptor signaling pathway. BTK plays a crucial role in the activation and survival of B cells, and its dysregulation has been implicated in the development and progression of various types of cancer. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. It inhibits the proliferation and survival of cancer cells, induces apoptosis, and suppresses the activation of downstream signaling pathways. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and immunotherapy. However, further studies are needed to fully elucidate the biochemical and physiological effects of this compound in humans.

实验室实验的优点和局限性

One of the main advantages of 2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. In addition, this compound has been shown to be effective in preclinical models of various types of cancer, making it a promising candidate for clinical development. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action may not be fully understood, and further studies are needed to determine the optimal dose and schedule for administration.

未来方向

There are several future directions for the development of 2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide as an anti-cancer agent. One direction is to explore its potential for combination therapy with other anti-cancer agents, such as chemotherapy and immunotherapy. Another direction is to investigate its efficacy in clinical trials, particularly in patients with relapsed or refractory lymphoma, leukemia, and multiple myeloma. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of this compound in humans, as well as its potential for long-term toxicity and side effects.

合成方法

The synthesis of 2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide involves a multi-step process that starts with the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-yl chloride. This intermediate is then reacted with 1,2-cyclopentanediol to form the corresponding cyclopentyl ether. The resulting compound is then reacted with sodium azide and triphenylphosphine to form the corresponding azide, which is then reduced with palladium on carbon to form the corresponding amine. The final step involves the reaction of the amine with 2-bromo-N-(1R,2R)-2-(hydroxymethyl)cyclopentylacetamide, followed by a copper-catalyzed azide-alkyne cycloaddition reaction, to form the desired product.

科学研究应用

2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to be highly effective in inhibiting BTK and suppressing the growth and survival of cancer cells. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and immunotherapy, making it a promising candidate for combination therapy.

属性

IUPAC Name

2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c19-14(9-12-4-2-8-20-12)16-13-5-1-3-11(13)10-18-7-6-15-17-18/h2,4,6-8,11,13H,1,3,5,9-10H2,(H,16,19)/t11-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPQJKKSJPVJSF-DGCLKSJQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NC(=O)CC2=CC=CO2)CN3C=CN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)NC(=O)CC2=CC=CO2)CN3C=CN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。